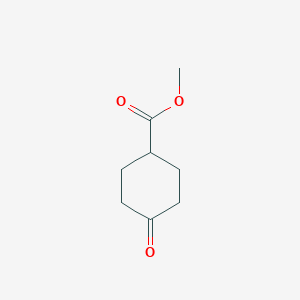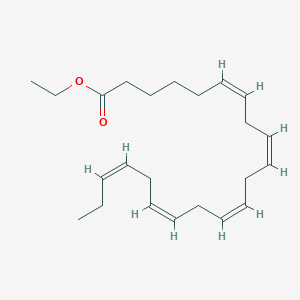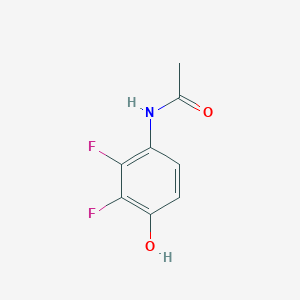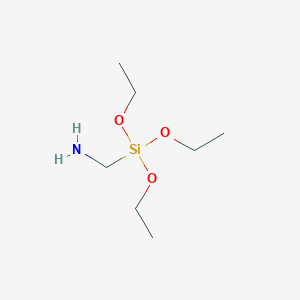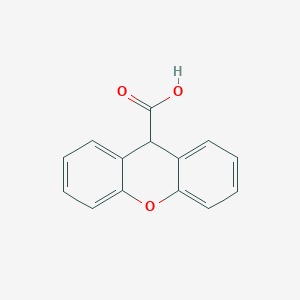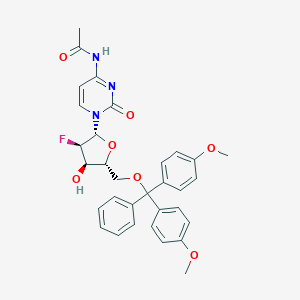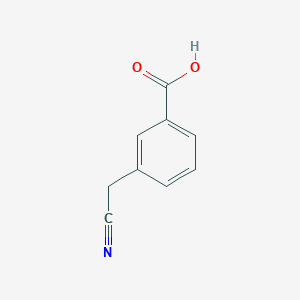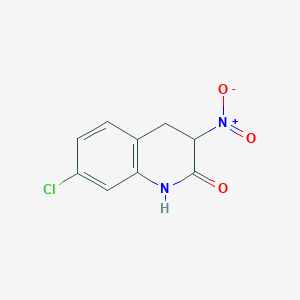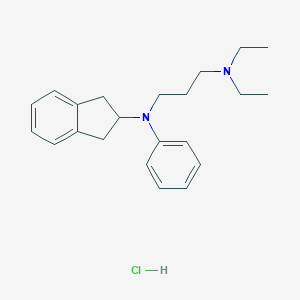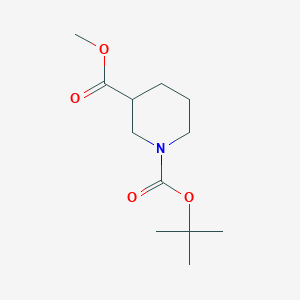
1-(2-メトキシフェニル)ピペラジン
概要
説明
2-メトキシフェニルピペラジンは、1-(2-メトキシフェニル)ピペラジンとしても知られており、分子式C11H16N2Oの化学化合物です。これは、ヘテロ環式有機化合物であるピペラジンの誘導体であり、フェニル環にメトキシ基が結合しています。 この化合物は、特に薬理学および医薬品化学の分野における科学研究のさまざまな用途で知られています .
科学的研究の応用
2-Methoxyphenylpiperazine has a wide range of applications in scientific research:
作用機序
2-メトキシフェニルピペラジンの作用機序には、特定の分子標的、特にセロトニンおよびドーパミン受容体との相互作用が含まれます。 それは、α1-アドレナリン受容体のアンタゴニストとして作用し、セロトニン5-HT1A受容体を阻害することが示されています . この相互作用は、神経伝達物質の活性を調節し、不安解消作用や降圧作用などのさまざまな薬理学的効果をもたらします .
類似の化合物との比較
2-メトキシフェニルピペラジンは、次のものなどの他の類似の化合物と比較できます。
2-クロロフェニルピペラジン(oCPP): 構造は似ていますが、メトキシ基の代わりに塩素置換基があります。
3-メトキシフェニルピペラジン(mMeOPP): 似ていますが、メトキシ基がメタ位にあります。
4-メトキシフェニルピペラジン(MeOPP): 似ていますが、メトキシ基がパラ位にあります.
ユニークさ
2-メトキシフェニルピペラジンのユニークさは、その特定の置換パターンにあります。これは、さまざまな受容体に対する結合親和性と選択性に影響を与えます。 これは、薬理学研究および創薬における貴重なツールになります .
生化学分析
Biochemical Properties
1-(2-Methoxyphenyl)piperazine has been used in various biochemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Aza-Michael addition reactions
Temporal Effects in Laboratory Settings
It is known that the compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
準備方法
合成経路と反応条件
2-メトキシフェニルピペラジンは、いくつかの方法で合成できます。一般的な合成経路の1つは、適切な触媒の存在下で、2-メトキシアニリンをピペラジンと反応させることです。 反応は通常、アセトニトリルなどの溶媒中で還流条件下で行われます . 別の方法は、1,2-ジアミン誘導体をスルホニウム塩と環化し、その後脱保護し、選択的な分子内環化を行う方法です .
工業的製造方法
2-メトキシフェニルピペラジンの工業的製造には、通常、収率と純度が高くなるように最適化された条件を使用して大規模な反応が行われます。 プロセスには、最終生成物を得るために、溶媒抽出、再結晶、精製などの工程が含まれる場合があります .
化学反応の分析
反応の種類
2-メトキシフェニルピペラジンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-酸化物に酸化される可能性があります。
還元: 還元反応は、それを異なるアミン誘導体に転換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。 反応条件には、通常、所望の変換を促進するために、制御された温度と特定の溶媒が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-酸化物を生成する可能性がありますが、還元はさまざまなアミン誘導体を生成する可能性があります。 置換反応は、官能基化されたピペラジン誘導体の生成につながる可能性があります .
科学研究への応用
2-メトキシフェニルピペラジンは、科学研究に幅広い用途があります。
類似化合物との比較
2-Methoxyphenylpiperazine can be compared with other similar compounds, such as:
2-Chlorophenylpiperazine (oCPP): Similar in structure but with a chlorine substituent instead of a methoxy group.
3-Methoxyphenylpiperazine (mMeOPP): Similar but with the methoxy group in the meta position.
4-Methoxyphenylpiperazine (MeOPP): Similar but with the methoxy group in the para position.
Uniqueness
The uniqueness of 2-Methoxyphenylpiperazine lies in its specific substitution pattern, which influences its binding affinity and selectivity for various receptors. This makes it a valuable tool in pharmacological research and drug development .
特性
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-24-4 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?
A1: 1-(2-Methoxyphenyl)piperazine exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]
Q2: How does 1-(2-Methoxyphenyl)piperazine interact with the 5-HT1A receptor?
A2: Research suggests that 1-(2-Methoxyphenyl)piperazine acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]
Q3: What are the downstream effects of 1-(2-Methoxyphenyl)piperazine binding to 5-HT1A receptors?
A3: Antagonizing 5-HT1A receptors with compounds like 1-(2-Methoxyphenyl)piperazine can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []
Q4: What is the molecular formula and weight of 1-(2-Methoxyphenyl)piperazine?
A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]
Q5: What are some key spectroscopic characteristics of 1-(2-Methoxyphenyl)piperazine?
A5: 1-(2-Methoxyphenyl)piperazine can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.
Q6: What is a common application of 1-(2-Methoxyphenyl)piperazine in occupational hygiene?
A6: 1-(2-Methoxyphenyl)piperazine is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]
Q7: How does 1-(2-Methoxyphenyl)piperazine react with isocyanates?
A7: 1-(2-Methoxyphenyl)piperazine reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]
Q8: What are some limitations of using 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?
A8: Studies have shown that the reactivity of 1-(2-Methoxyphenyl)piperazine with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]
Q9: Are there alternative derivatizing agents to 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?
A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]
Q10: How does modifying the structure of 1-(2-Methoxyphenyl)piperazine affect its 5-HT1A receptor affinity?
A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]
Q11: What is the impact of structural modifications on the in vivo activity of 1-(2-Methoxyphenyl)piperazine analogs?
A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]
Q12: What are some areas of ongoing research involving 1-(2-Methoxyphenyl)piperazine?
A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of 1-(2-Methoxyphenyl)piperazine analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

